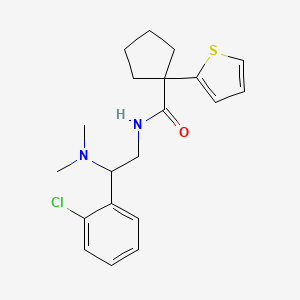

N-(2-(2-chlorophenyl)-2-(dimethylamino)ethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide

Description

N-(2-(2-Chlorophenyl)-2-(dimethylamino)ethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide is a synthetic compound featuring a cyclopentanecarboxamide core substituted with a thiophen-2-yl group and a 2-(2-chlorophenyl)-2-(dimethylamino)ethyl side chain. The compound’s design combines a cyclopentane ring (enhancing conformational rigidity) with aromatic and polar substituents, which may influence receptor binding affinity, metabolic stability, and pharmacokinetics.

Properties

IUPAC Name |

N-[2-(2-chlorophenyl)-2-(dimethylamino)ethyl]-1-thiophen-2-ylcyclopentane-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25ClN2OS/c1-23(2)17(15-8-3-4-9-16(15)21)14-22-19(24)20(11-5-6-12-20)18-10-7-13-25-18/h3-4,7-10,13,17H,5-6,11-12,14H2,1-2H3,(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXHVHMZMQXDRHB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(CNC(=O)C1(CCCC1)C2=CC=CS2)C3=CC=CC=C3Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25ClN2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 306.81 g/mol. The structure includes a cyclopentanecarboxamide core, which is substituted with a thiophene ring and a chlorophenyl group. This unique arrangement contributes to its biological activity.

Research indicates that compounds similar to N-(2-(2-chlorophenyl)-2-(dimethylamino)ethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide may interact with various biological targets, including receptors and enzymes involved in neurotransmission and cellular signaling pathways.

- Receptor Interaction : Compounds in this class often exhibit affinity for opioid receptors, which are critical in pain modulation and have implications in addiction and analgesia.

- Inhibition of Enzymatic Activity : Some studies suggest that these compounds may inhibit certain kinases or enzymes involved in cell signaling, which could lead to altered cellular responses.

Antiviral Properties

Recent investigations into similar compounds have shown promising antiviral activities against various viral infections. For example, selective inhibitors targeting specific kinases have demonstrated efficacy against dengue virus (DENV), suggesting that this compound could potentially exhibit antiviral properties as well.

Case Studies

- Antiviral Activity : In vitro studies have shown that compounds structurally related to this compound can significantly reduce viral loads in infected cells. For instance, a study reported that compounds inhibiting AAK1 (a kinase implicated in viral entry) showed substantial reductions in DENV infection rates in human dendritic cells .

- Neuropharmacological Effects : Other related compounds have been evaluated for their effects on the central nervous system, revealing potential anxiolytic and analgesic properties through modulation of neurotransmitter systems.

Data Table: Summary of Biological Activities

Comparison with Similar Compounds

Key Structural Differences :

- The thiophen-2-yl group, with its sulfur atom, may influence lipophilicity and π-π stacking interactions at receptor sites .

Pharmacological and Toxicological Implications

Receptor Binding and Selectivity

While direct binding data for the target compound are unavailable, structural analogs suggest:

- μ-Opioid Receptor Affinity: The dimethylaminoethyl side chain may mimic the N-phenethyl group in fentanyls, critical for receptor interaction. Chlorine substitution on the phenyl ring could enhance binding via hydrophobic interactions .

- Thiophene vs.

Metabolic Stability and Toxicity

- Chlorophenyl Group : The 2-chlorophenyl moiety may slow oxidative metabolism (e.g., CYP450-mediated hydroxylation), extending half-life .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-(2-(2-chlorophenyl)-2-(dimethylamino)ethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide, and how are intermediates characterized?

- Methodological Answer : Synthesis typically involves multi-step coupling reactions. For example, amide bond formation between cyclopentanecarboxylic acid derivatives and amine intermediates (e.g., 2-(2-chlorophenyl)-2-(dimethylamino)ethylamine) using coupling agents like TBTU or carbodiimides in solvents such as DCM. Key steps include:

- Intermediate purification : Column chromatography (silica gel) with hexane:ethyl acetate gradients .

- Monitoring : Thin-layer chromatography (TLC) with UV visualization .

- Characterization : NMR (¹H/¹³C), high-resolution mass spectrometry (HRMS), and elemental analysis to confirm purity (>95%) and structure .

Q. What spectroscopic techniques are essential for characterizing this compound, and how are spectral discrepancies resolved?

- Methodological Answer :

- ¹H NMR : Identifies aromatic protons (thiophene δ 6.8–7.4 ppm, chlorophenyl δ 7.2–7.5 ppm) and dimethylamino groups (singlet at δ 2.2–2.5 ppm).

- ¹³C NMR : Confirms carbonyl resonance (C=O at ~170 ppm) and cyclopentane carbons (~30–45 ppm) .

- Resolution of discrepancies : Cross-validation with HSQC/HMBC for ambiguous signals and comparison to computational models (e.g., density functional theory) .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize by-products during the synthesis of this compound?

- Methodological Answer :

- Temperature control : Low temperatures (0–5°C) during coupling steps reduce side reactions like epimerization .

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while dichloromethane (DCM) improves coupling efficiency .

- Catalyst screening : Use of Hünig’s base (DIPEA) or 2,6-lutidine to stabilize reactive intermediates .

- By-product analysis : LC-MS to identify impurities; iterative optimization using design of experiments (DoE) frameworks .

Q. What structural features influence the compound’s binding to biological targets, and how can molecular docking validate these interactions?

- Methodological Answer :

- Key structural motifs :

- Thiophene ring: π-π stacking with aromatic residues (e.g., tyrosine in enzyme active sites).

- Dimethylamino group: Hydrogen bonding with acidic residues (e.g., aspartate/glutamate) .

- Docking workflow :

Prepare ligand (compound) and receptor (target protein) structures using AutoDock Tools.

Perform grid-box alignment around the active site.

Validate docking poses with molecular dynamics (MD) simulations (e.g., GROMACS) to assess stability .

Q. How do crystallographic studies resolve contradictions in reported conformational data for this compound?

- Methodological Answer :

- Single-crystal X-ray diffraction : Resolves dihedral angles between thiophene and chlorophenyl groups (e.g., 8.5–13.5° variability across polymorphs) .

- Data reconciliation : Compare unit cell parameters (e.g., space group P2₁/c vs. C2/c) to identify polymorphism or solvent inclusion artifacts .

- Validation : Overlay experimental and computationally predicted structures (Mercury Software) to assess deviations .

Data Contradiction Analysis

Q. Why do biological activity assays for this compound yield conflicting results across studies?

- Methodological Answer :

- Source variability : Differences in cell lines (e.g., HEK293 vs. HeLa) or assay conditions (e.g., serum-free vs. serum-containing media) .

- Structural analogs : Chlorophenyl substitution position (ortho vs. para) alters target affinity; validate using isosteric replacements (e.g., bromophenyl) .

- Statistical rigor : Apply ANOVA with post-hoc Tukey tests to compare IC₅₀ values across replicates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.